4-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Structural authentication Crystallography Polymorph characterization

This specific fluorinated benzamide-thiazole is a CTPS1 inhibitor scaffold for drug discovery in lymphomas and autoimmune diseases. Its meta-fluoro on the thiazole phenyl and para-fluoro on the benzamide are essential for pharmacophoric alignment, distinguishing it from inactive isomers. A high-quality crystal structure (R factor 0.034) enables direct SBDD. Procure CAS 895781-27-8, not the 3-fluoro isomer CAS 895781-15-4, to ensure patent compliance.

Molecular Formula C18H14F2N2OS
Molecular Weight 344.38
CAS No. 895781-27-8
Cat. No. B2649497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
CAS895781-27-8
Molecular FormulaC18H14F2N2OS
Molecular Weight344.38
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H14F2N2OS/c19-14-6-4-12(5-7-14)17(23)21-9-8-16-11-24-18(22-16)13-2-1-3-15(20)10-13/h1-7,10-11H,8-9H2,(H,21,23)
InChIKeyFVSSMGMAIRBRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 895781-27-8): A Structurally Validated Thiazole-Benzamide Scaffold for Targeted Medicinal Chemistry Sourcing


4-Fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 895781-27-8, molecular weight 344.38, molecular formula C₁₈H₁₄F₂N₂OS) is a synthetic fluorinated benzamide derivative incorporating a 1,3-thiazole core . The compound has been structurally authenticated by single-crystal X-ray diffraction at 173 K, with a final R factor of 0.034 and a data-to-parameter ratio of 16.1, confirming the presence of intermolecular C–H···O hydrogen bonds in the crystalline state [1]. Its structure features a 3-fluorophenyl substituent on the thiazole ring at position 2 and a 4-fluorobenzamide moiety connected via an ethyl linker to the thiazole 4-position, distinguishing it from positional isomers with alternative fluoro-substitution patterns [2].

Why 4-Fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide Cannot Be Replaced by Generic Thiazole-Benzamide Analogs


Thiazole-benzamide analogs are not interchangeable due to the pronounced structure-activity relationship (SAR) sensitivity of this scaffold class. In a published series of thiazol-2-ethylamine amide derivatives evaluated against Trypanosoma brucei rhodesiense, IC₅₀ values spanned from 9 nM to >10,000 nM depending solely on the nature of the terminal amide substituent, with the urea analog 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole achieving an IC₅₀ of 9 nM and a selectivity index exceeding 18,000 [1]. The specific combination of the 3-fluorophenyl group on the thiazole ring at position 2 and the 4-fluorobenzamide moiety connected via an ethyl linker at position 4 creates a distinct pharmacophoric arrangement that cannot be replicated by analogs bearing different halogen placement (e.g., 4-fluorophenyl-thiazole or 3-fluorobenzamide isomers) or alternative para-substituted benzamide groups (e.g., nitro, methoxy, bromo) . The CTPS1 inhibitory activity of this chemotype is explicitly tied to the meta-fluoro substitution on the thiazole-attached phenyl ring and the para-fluoro substitution on the benzamide ring, as defined in the patent literature covering this compound class [2].

Quantitative Differentiation Evidence for 4-Fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide vs. Closest Analogs


Single-Crystal X-ray Structural Authentication: Enabling Confident Identity Verification and Polymorph Screening

4-Fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide has been fully characterized by single-crystal X-ray diffraction, a level of structural validation not available for the majority of its commercially sourced analogs including the 3-fluoro positional isomer (CAS 895781-15-4), the 4-fluorophenyl-thiazole analog (CAS 895785-88-3), and the 4-nitro analog [1]. The crystal structure, solved at T = 173 K in the orthorhombic space group Pbca with unit cell parameters a = 7.9900(2) Å, b = 10.1283(3) Å, c = 39.9182(13) Å, exhibits intermolecular C–H···O hydrogen bonds and a disorder in the main residue, with a final R factor of 0.034, wR factor of 0.082, and data-to-parameter ratio of 16.1 [2]. This publicly available CIF dataset (Cambridge Structural Database deposition) provides unambiguous identity confirmation, which is critical for procurement where compound identity errors or polymorphic variations can confound biological assay results [3].

Structural authentication Crystallography Polymorph characterization Quality control

CTPS1 Inhibitor Patent Inclusion: Targeting a Clinically Validated Enzyme in Lymphocyte Proliferation

4-Fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide falls within the generic and sub-generic Markush structures of US Patent Application US 2023/0183229 A1 (Step Pharma S.A.S.), which claims benzamide compounds as cytidine triphosphate synthase 1 (CTPS1) inhibitors for the treatment of disorders associated with cell proliferation, including cancer and autoimmune diseases [1]. The patent explicitly defines that the Ar2 (benzamide-attached aryl) must be attached to Ar1 (thiazole-attached aryl) in the para position relative to the amide, that R12 must be in the meta or ortho position relative to Ar1, and that R11 may be F (as in the 3-fluorophenyl group), making this specific substitution pattern integral to the claimed CTPS1 inhibitory pharmacophore [2]. CTPS1 is a genetically validated target: a loss-of-function homozygous mutation (rs145092287) in CTPS1 causes a distinct and severe combined immunodeficiency, establishing that selective CTPS1 inhibition can modulate lymphocyte proliferation without the global cytotoxicity of traditional antiproliferatives [3]. The closest CTPS1 inhibitor benchmark, dencatistat (CTPS1-IN-2), has an IC₅₀ of ≤0.1 μM against CTPS1, establishing the potency range for this target class, though direct comparative data for the target compound remain undisclosed in the patent .

CTPS1 inhibition Cancer immunotherapy Lymphocyte proliferation Autoimmune disease

SAR Divergence in the Thiazol-2-ethylamine Amide Series: Scaffold Motif Sensitivity of ≥1,000-Fold in IC₅₀

In the closest published SAR study of the thiazol-2-ethylamine amide/urea chemotype, 44 derivatives sharing the core 4-(3-fluorophenyl)thiazole scaffold with varying terminal amide/urea substituents showed IC₅₀ values spanning from 9 nM to >10,000 nM against Trypanosoma brucei rhodesiense [1]. The most potent compound, 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole (70), achieved an IC₅₀ of 9 nM with a selectivity index exceeding 18,000, while the parent benzamide analog 2-(2-benzamido)ethyl-4-phenylthiazole (1) showed significantly lower potency [2]. This demonstrates that the 3-fluorophenyl-thiazole core is a privileged scaffold motif, but potency is exquisitely sensitive to the nature of the terminal amide substituent—the 4-fluorobenzamide group in the target compound represents a distinct and systematically unexplored SAR position within this scaffold family . The >1,000-fold potency range across only 44 analogs confirms that generic substitution of the benzamide moiety with an alternative aryl amide cannot be assumed to preserve activity and must be experimentally validated.

Structure-activity relationship Trypanosoma brucei Thiazole scaffold Amide vs. urea SAR

Positional Isomer Differentiation: 4-Fluoro-Benzamide vs. 3-Fluoro-Benzamide in the 3-Fluorophenyl-Thiazole Series

The target compound (CAS 895781-27-8) and its 3-fluoro positional isomer (CAS 895781-15-4) share identical molecular formulas (C₁₈H₁₄F₂N₂OS, MW 344.38), thiazole core, and ethyl linker, differing only in the position of the fluorine atom on the benzamide ring (para vs. meta) . However, this single atomic positional change is predicted to alter key physicochemical and pharmacological properties: the para-fluoro substituent in the target compound produces a distinct electronic distribution and dipole moment vector compared to the meta-fluoro isomer, which can affect hydrogen-bonding geometry, target binding pose, and metabolic stability [1]. In the analogous 3-fluorophenyl-thiazole amide series, changing from a para-substituted benzamide to a meta-substituted benzamide has been associated with different biological activity profiles, though systematic head-to-head comparative data remain unpublished . The CTPS1 inhibitor patent specifically defines R12 as being attached to Ar2 in the meta or ortho position relative to Ar1, but the benzamide fluorine (on Ar2) is at the para position, creating a specific spatial arrangement that differs from the all-meta-fluoro pattern of the 3-fluoro isomer [2].

Positional isomer SAR Fluorine substitution effects Benzamide regioisomers Bioisosterism

Ligand Efficiency and Physicochemical Property Differentiation vs. Heavier Halogen and Nitro Analogs

Among the 3-fluorophenyl-thiazol-4-yl-ethyl-benzamide analog series, the target compound (4-fluoro, MW 344.38) occupies a favorable physicochemical space relative to its heavier halogen and nitro-substituted comparators . The 4-bromo analog (MW ~433.3) adds approximately 89 Da of molecular weight and substantially increases lipophilicity (estimated ΔlogP ≈ +0.8–1.2), which is predicted to reduce ligand efficiency metrics (LE = 1.4·pIC₅₀/heavy atom count) and aqueous solubility [1]. The 4-nitro analog introduces a strong electron-withdrawing group that can participate in redox cycling and is generally disfavored in lead optimization due to toxicity risks associated with nitroaromatic metabolites . The 4-methoxy analog (MW 370.44) maintains a similar molecular weight but has a higher calculated logP (4.41 vs. estimated ~3.5–4.0 for the target compound), potentially reducing aqueous solubility and increasing non-specific protein binding . The fluoro substituent in the para position of the benzamide ring provides a favorable balance of electronegativity, metabolic stability (C–F bond resistance to oxidative metabolism), and minimal steric bulk compared to chloro, bromo, nitro, or methoxy alternatives.

Ligand efficiency Lipophilicity Physicochemical profiling Drug-likeness

Thiazole Core Regioisomerism: 2-(3-Fluorophenyl)-Thiazole at Position 4 vs. Position 2 Connectivity

The target compound features the thiazole ring connected at position 2 to the 3-fluorophenyl group and at position 4 to the ethyl-benzamide linker, a regiospecific connectivity pattern that is synthetically encoded via the Hantzsch thiazole synthesis route using 3-fluorophenylthiourea and 2-bromoacetophenone derivatives . In contrast, the isomeric connectivity where the thiazole is linked at position 2 to the ethyl-benzamide and at position 4 to the 3-fluorophenyl group (represented by compounds such as N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, CAS 321555-43-5) creates a fundamentally different pharmacophore topology with distinct biological activity profiles . The target compound's connectivity (3-fluorophenyl at C2 of thiazole, amide-ethyl linker at C4) aligns with the topology required for CTPS1 inhibition as defined in the Step Pharma patent, where the Ar1 (thiazole-attached aryl) and the amide-bearing carbon must maintain a specific spatial relationship [1]. This connectivity pattern is diagnostically distinguishable by the InChI Key FVSSMGMAIRBRIK-UHFFFAOYSA-N, ensuring procurement of the correct regioisomer [2].

Thiazole regioisomerism Scaffold connectivity Pharmacophore topology Synthetic accessibility

Optimal Research and Procurement Application Scenarios for 4-Fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS 895781-27-8)


CTPS1 Inhibitor Hit-to-Lead and Lead Optimization Programs in Oncology and Autoimmune Disease

This compound is optimally deployed as a starting point or reference analog in CTPS1 inhibitor drug discovery programs targeting lymphocyte-driven proliferative disorders including B-cell and T-cell lymphomas, leukemias, and autoimmune conditions such as psoriasis and multiple sclerosis. Its structural coverage under the Step Pharma CTPS1 inhibitor patent (US 2023/0183229 A1) [1] provides a patent-informed pharmacophore scaffold. The single-crystal X-ray structure [2] enables structure-based drug design (SBDD) approaches, where the experimentally determined conformation of the ethyl linker and the dihedral angles between the thiazole and both aryl rings can directly inform docking studies and binding pose predictions for CTPS1. Researchers should procure this specific CAS number (895781-27-8) rather than the 3-fluoro positional isomer (CAS 895781-15-4) to ensure alignment with the patent-defined pharmacophore.

Anti-Parasitic Drug Discovery Leveraging the 3-Fluorophenyl-Thiazole Privileged Scaffold

The 4-(3-fluorophenyl)thiazole core is a validated privileged scaffold for anti-trypanosomal activity, with published SAR data demonstrating IC₅₀ values as low as 9 nM when paired with optimized terminal groups [1]. This compound represents an unexplored SAR vector within this scaffold family—the 4-fluorobenzamide terminal group—and can serve as a key intermediate or benchmark analog for systematic exploration of the benzamide para-substituent SAR in Trypanosoma brucei and potentially other kinetoplastid parasites. Procurement should be accompanied by the closest active comparator (compound 70 from Papadopoulou et al., 2016, IC₅₀ = 9 nM) to enable head-to-head potency and selectivity profiling under identical assay conditions.

Computational Chemistry and Cheminformatics Model Training with Crystallographically Validated Structures

The availability of a high-quality single-crystal X-ray structure (R factor = 0.034, data-to-parameter ratio = 16.1) deposited in the Cambridge Structural Database [1] makes this compound uniquely valuable for training and validating computational models including conformer generators, docking scoring functions, and molecular dynamics force fields. The experimentally determined geometry of the thiazole-ethyl-benzamide linker, the intermolecular C–H···O hydrogen bonding network, and the dihedral angle distributions between the aryl and thiazole rings provide ground-truth data for evaluating the accuracy of predicted 3D conformations. This crystallographic dataset is unavailable for any of the closely related positional isomers or halogen-substituted analogs.

Fluorine-Protein Interaction Studies Using ¹⁹F NMR Spectroscopy

With two chemically distinct fluorine atoms (one on the 4-position of the benzamide ring and one on the 3-position of the thiazole-attached phenyl ring), this compound is well-suited for ¹⁹F NMR-based protein-ligand interaction studies [1]. The two fluorine atoms reside in different electronic and spatial environments, providing two independent ¹⁹F NMR probes that can report on distinct binding pocket interactions. This dual-fluorine arrangement is not present in analogs containing only a single fluorine substituent, and the para-fluoro (benzamide) environment differs from the meta-fluoro environment of the positional isomer CAS 895781-15-4, offering distinct chemical shift sensitivity for protein-observed ¹⁹F NMR experiments.

Quote Request

Request a Quote for 4-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.